6-((1-Butylcyclobutyl)methoxy)pyridin-3-amine
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Overview
Description
6-((1-Butylcyclobutyl)methoxy)pyridin-3-amine is a chemical compound with the molecular formula C14H22N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Butylcyclobutyl)methoxy)pyridin-3-amine typically involves the reaction of 1-butylcyclobutanol with 6-chloropyridin-3-amine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((1-Butylcyclobutyl)methoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-((1-Butylcyclobutyl)methoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((1-Butylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridin-3-amine: A simpler analog with a methoxy group at the 6-position of the pyridine ring.
1H-Pyrazolo[3,4-b]pyridines: Bicyclic heterocyclic compounds with similar structural features.
Uniqueness
6-((1-Butylcyclobutyl)methoxy)pyridin-3-amine is unique due to the presence of the butylcyclobutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler pyridine derivatives and other heterocyclic compounds.
Properties
Molecular Formula |
C14H22N2O |
---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
6-[(1-butylcyclobutyl)methoxy]pyridin-3-amine |
InChI |
InChI=1S/C14H22N2O/c1-2-3-7-14(8-4-9-14)11-17-13-6-5-12(15)10-16-13/h5-6,10H,2-4,7-9,11,15H2,1H3 |
InChI Key |
LOURWVNOFUNQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)COC2=NC=C(C=C2)N |
Origin of Product |
United States |
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